BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Overview
Description
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a benzoate ester, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzoate ester and the butyl group through esterification and alkylation reactions, respectively. Common reagents used in these reactions include acyl chlorides, alcohols, and bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets within biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules such as:
- 1,2,4-Triazole
- 5-Amino-1,2,4-triazole
- Benzotriazole
Uniqueness
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl ester and benzoate moieties differentiate it from other triazole derivatives, potentially leading to unique applications and activities.
Properties
IUPAC Name |
butyl 4-[[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylsulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-2-3-8-24-15(22)11-4-6-12(7-5-11)17-14(21)10-25-9-13-18-16(23)20-19-13/h4-7H,2-3,8-10H2,1H3,(H,17,21)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHTJLVSYCBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=NNC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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